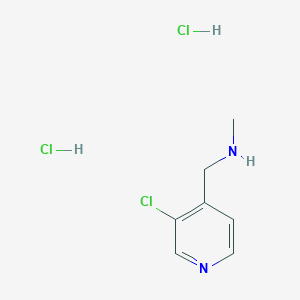

(3-Chloro-pyridin-4-ylmethyl)-methyl-amine dihydrochloride

CAS No.:

Cat. No.: VC13694506

Molecular Formula: C7H11Cl3N2

Molecular Weight: 229.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11Cl3N2 |

|---|---|

| Molecular Weight | 229.5 g/mol |

| IUPAC Name | 1-(3-chloropyridin-4-yl)-N-methylmethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H9ClN2.2ClH/c1-9-4-6-2-3-10-5-7(6)8;;/h2-3,5,9H,4H2,1H3;2*1H |

| Standard InChI Key | ITGGNGVBOOYCDO-UHFFFAOYSA-N |

| SMILES | CNCC1=C(C=NC=C1)Cl.Cl.Cl |

| Canonical SMILES | CNCC1=C(C=NC=C1)Cl.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 4-position with a chlorinated methylamine group. The dihydrochloride salt form enhances its stability and solubility in polar solvents. Key structural features include:

-

Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.

-

3-Chloro substituent: A chlorine atom at the 3-position of the pyridine ring.

-

Methylamine side chain: A group attached to the pyridine’s 4-position.

-

Dihydrochloride counterions: Two HCl molecules neutralizing the amine groups .

The SMILES notation explicitly defines the connectivity and salt formation .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 229.5346 g/mol | |

| CAS Number | 2270911-80-1 | |

| Purity | ≥97% (typical commercial grade) | |

| Solubility | Soluble in water, methanol |

Synthesis and Reaction Pathways

Nucleophilic Substitution Strategy

A validated synthetic route involves the nucleophilic displacement of a chloromethyl intermediate with methylamine. This method, adapted from analogous triazolopyridine syntheses , proceeds as follows:

-

Chloromethyl Intermediate Preparation:

-

Methylamine Displacement:

-

Salt Formation:

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Methylamine concentration | 2 M in methanol | 85–90% |

| Reaction time | 12 hours | |

| Temperature | 25°C (ambient) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl):

Mass Spectrometry (LCMS)

Applications in Medicinal Chemistry

Bioactivity Profile

The compound’s structural analogs exhibit diverse pharmacological activities:

-

Antimicrobial: Triazolopyridine derivatives inhibit bacterial growth via membrane disruption .

-

Anticancer: Pyridine-based amines interfere with kinase signaling pathways .

-

Antiviral: Chlorinated aromatic amines demonstrate efficacy against RNA viruses .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C, desiccated |

| PPE | Gloves, goggles, lab coat |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume